Cathepsin L-IN-4

説明

特性

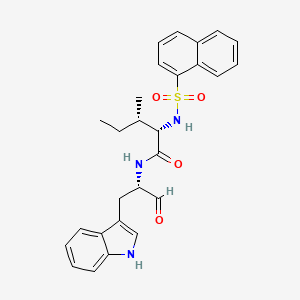

IUPAC Name |

(2S,3S)-N-[(2S)-1-(1H-indol-3-yl)-3-oxopropan-2-yl]-3-methyl-2-(naphthalen-1-ylsulfonylamino)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N3O4S/c1-3-18(2)26(30-35(33,34)25-14-8-10-19-9-4-5-12-23(19)25)27(32)29-21(17-31)15-20-16-28-24-13-7-6-11-22(20)24/h4-14,16-18,21,26,28,30H,3,15H2,1-2H3,(H,29,32)/t18-,21-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFPHAWVFZQFOJA-JCWFFFCVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C=O)NS(=O)(=O)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C=O)NS(=O)(=O)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Cathepsin L-IN-4: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathepsin L, a lysosomal cysteine protease, is a key player in a multitude of physiological processes, including protein degradation, antigen presentation, and hormone processing. Its dysregulation has been implicated in various pathologies such as cancer, osteoporosis, and viral infections, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth analysis of the mechanism of action of Cathepsin L Inhibitor IV, a potent and selective inhibitor of this enzyme. This document will detail its biochemical properties, molecular interactions, and cellular effects, supported by experimental methodologies and data visualizations. It is important to note that "Cathepsin L-IN-4" is understood to be synonymous with "Cathepsin L Inhibitor IV".

Biochemical Profile and Potency

Cathepsin L Inhibitor IV is a potent, cell-permeable, and reversible inhibitor of Cathepsin L.[1] Its inhibitory activity is characterized by low nanomolar potency, making it a highly effective tool for studying the function of Cathepsin L and a promising scaffold for drug development.

Quantitative Inhibition Data

| Parameter | Value | Reference |

| IC50 | 1.9 nM | [1] |

| Ki | 1.5 nM | [1] |

IC50 (Half-maximal inhibitory concentration): The concentration of the inhibitor required to reduce the activity of Cathepsin L by 50%. Ki (Inhibition constant): A measure of the binding affinity of the inhibitor to the enzyme. A lower Ki value indicates a stronger binding affinity.

Mechanism of Action: Reversible Inhibition

Cathepsin L Inhibitor IV acts as a reversible inhibitor, meaning it binds to the enzyme non-covalently and can dissociate, allowing the enzyme to regain its function. This is in contrast to irreversible inhibitors which form a permanent covalent bond with the enzyme. The reversibility of an inhibitor is a critical parameter in drug development, influencing its pharmacokinetic and pharmacodynamic properties.

Molecular Interaction with the Cathepsin L Active Site

Recent structural studies have elucidated the binding mode of Cathepsin L Inhibitor IV within the active site of Cathepsin L. The inhibitor, with the chemical name 1-Naphthalenesulfonyl-Ile-Trp-CHO, interacts with key residues in the enzyme's catalytic pocket. The aldehyde "warhead" of the inhibitor is a key feature, forming a reversible covalent bond with the catalytic cysteine residue (Cys25) in the active site of Cathepsin L.

The specificity of the inhibitor is driven by interactions between its peptide-like scaffold and the substrate-binding pockets of the enzyme. The isoleucine and tryptophan residues of the inhibitor occupy the S2 and S3 subsites of Cathepsin L, which are known to prefer hydrophobic residues. The naphthalenesulfonyl group likely provides additional stabilizing interactions within the active site cleft.

Cellular and Physiological Effects

The potent and selective inhibition of Cathepsin L by this inhibitor leads to a range of cellular and physiological effects, highlighting the diverse roles of this enzyme.

-

Antiviral Activity: Cathepsin L is crucial for the entry of several viruses, including SARS-CoV-2, into host cells by processing the viral spike protein. Cathepsin L Inhibitor IV has demonstrated potent antiviral activity in cellular models by blocking this essential step in the viral life cycle.[1][2]

-

Bone Metabolism: Cathepsin L is highly expressed in osteoclasts and plays a significant role in bone resorption by degrading collagen. In vitro studies have shown that Cathepsin L Inhibitor IV inhibits the release of calcium and hydroxyproline from bone, and in vivo studies in ovariectomized mice have demonstrated its ability to prevent bone loss.[1]

-

Cancer Progression: Dysregulated Cathepsin L activity is associated with tumor invasion and metastasis. By inhibiting Cathepsin L, this compound can potentially interfere with these processes. Furthermore, studies have shown that inhibiting Cathepsin L can reverse and prevent the development of drug resistance in cancer cells.[3]

-

Apoptosis and Autophagy: Cathepsin L is involved in the complex cellular processes of apoptosis (programmed cell death) and autophagy (cellular self-degradation). Inhibition of Cathepsin L has been shown to lower the apoptotic threshold in some cancer cells by up-regulating p53 and caspases 3 and 7.[4] Conversely, in other contexts, inhibition of Cathepsins B and L can induce autophagy and cell death.[5] The precise effect of Cathepsin L Inhibitor IV on these pathways likely depends on the specific cellular context.

Experimental Protocols

In Vitro Cathepsin L Inhibition Assay (Fluorometric)

This assay is used to determine the IC50 value of an inhibitor against Cathepsin L.

Materials:

-

Recombinant human Cathepsin L

-

Cathepsin L substrate (e.g., Z-Phe-Arg-AMC)

-

Assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

-

Cathepsin L Inhibitor IV

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of Cathepsin L Inhibitor IV in the assay buffer.

-

In a 96-well plate, add the inhibitor dilutions.

-

Add a fixed concentration of recombinant Cathepsin L to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate Z-Phe-Arg-AMC.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm).

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Reversibility Assay (Jump Dilution Method)

This method is used to assess whether the inhibition is reversible or irreversible.

Materials:

-

Same as the in vitro inhibition assay.

Procedure:

-

Incubate a high concentration of Cathepsin L with a concentration of Cathepsin L Inhibitor IV sufficient to cause >90% inhibition.

-

After a set incubation time, rapidly dilute the enzyme-inhibitor complex 100-fold or more into a solution containing the substrate.

-

Immediately monitor the enzymatic activity over time.

-

Interpretation:

-

Reversible Inhibition: A rapid or gradual recovery of enzyme activity will be observed as the inhibitor dissociates from the enzyme upon dilution.

-

Irreversible Inhibition: No significant recovery of enzyme activity will be observed, as the inhibitor is permanently bound.

-

Visualizations

Mechanism of Action of Cathepsin L Inhibitor IV

Caption: Reversible inhibition of Cathepsin L by its inhibitor.

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 of an inhibitor.

Simplified Signaling Pathways Affected by Cathepsin L Inhibition

Caption: Cellular processes modulated by Cathepsin L inhibition.

References

- 1. Structural Elucidation and Antiviral Activity of Covalent Cathepsin L Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Cathepsin L inhibition suppresses drug resistance in vitro and in vivo: a putative mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of cathepsin L lowers the apoptotic threshold of glioblastoma cells by up-regulating p53 and transcription of caspases 3 and 7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitors of cathepsins B and L induce autophagy and cell death in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Target Binding and Selectivity Profile of a Potent Cathepsin L Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathepsin L is a lysosomal cysteine protease that plays a crucial role in protein degradation and turnover. Its dysregulation has been implicated in a variety of pathological conditions, including cancer progression, making it a significant target for therapeutic intervention. This technical guide provides a comprehensive overview of the target binding, selectivity, and experimental evaluation of a potent and selective Cathepsin L inhibitor, SID 26681509. The data and protocols presented herein serve as a valuable resource for researchers engaged in the discovery and development of novel Cathepsin L-targeted therapies. SID 26681509 is a reversible and competitive inhibitor of human Cathepsin L with a reported IC50 of 56 nM.[1][2]

Target Binding and Selectivity Profile

The inhibitory activity of SID 26681509 against human Cathepsin L and other related proteases has been determined through rigorous biochemical assays. The data are summarized in the tables below.

Inhibitory Potency against Human Cathepsin L

| Parameter | Value | Notes |

| IC50 | 56 nM | Determined with immediate mixing of enzyme, substrate, and inhibitor.[1] |

| IC50 (4 hr preincubation) | 1.0 nM | Demonstrates slow-binding characteristics.[1] |

| Ki | 0.89 nM | Determined through transient kinetic analysis.[1] |

| Inhibition Type | Competitive, Slow-binding, Reversible |

Selectivity Profile against Other Proteases

The selectivity of an inhibitor is a critical parameter in drug development to minimize off-target effects. The following table details the inhibitory activity of SID 26681509 against a panel of related proteases.

| Protease | IC50 (1 hour preincubation) | Selectivity Index (IC50 Protease / IC50 Cathepsin L) |

| Cathepsin B | 618 nM - 8.442 µM | 7 to 151-fold |

| Cathepsin K | 618 nM - 8.442 µM | 7 to 151-fold |

| Cathepsin S | 618 nM - 8.442 µM | 7 to 151-fold |

| Cathepsin V | 618 nM - 8.442 µM | 7 to 151-fold |

| Papain | 618 nM - 8.442 µM | 7 to 151-fold |

| Cathepsin G | No inhibitory activity | Not applicable |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. The following sections describe standard protocols for assessing Cathepsin L activity.

Biochemical Fluorescence-Based Assay for Cathepsin L Activity

This assay measures the enzymatic activity of purified Cathepsin L by monitoring the cleavage of a fluorogenic substrate.

Materials:

-

Purified human Cathepsin L

-

Cathepsin L Assay Buffer (e.g., 100 mM sodium acetate, pH 5.5, 1 mM EDTA, and 2 mM DTT)

-

Fluorogenic Substrate (e.g., Z-Phe-Arg-AMC or Ac-FR-AFC)

-

Test Inhibitor (e.g., SID 26681509)

-

96-well black microplates

-

Fluorescence plate reader (Excitation/Emission wavelengths specific to the substrate, e.g., 400 nm/505 nm for AFC)

Procedure:

-

Prepare a solution of the test inhibitor at various concentrations.

-

In a 96-well plate, add the Cathepsin L Assay Buffer.

-

Add the test inhibitor solution to the appropriate wells.

-

Add the purified Cathepsin L enzyme to all wells except the negative control.

-

Incubate the plate at 37°C for a specified preincubation time (e.g., 10 minutes to 4 hours).

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity at regular intervals for a set period using a fluorescence plate reader.

-

The rate of increase in fluorescence is proportional to the Cathepsin L activity.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Cell-Based Assay for Intracellular Cathepsin L Activity

This assay quantifies the activity of Cathepsin L within living cells.

Materials:

-

Cultured cells (e.g., cancer cell lines known to express Cathepsin L)

-

Cell culture medium

-

Cell-permeable Cathepsin L substrate (e.g., Magic Red™ Cathepsin L Substrate)

-

Test Inhibitor (e.g., SID 26681509)

-

96-well clear-bottom black plates

-

Fluorescence microscope or plate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test inhibitor for a specified duration.

-

Add the cell-permeable Cathepsin L substrate directly to the cell culture medium.

-

Incubate the cells according to the substrate manufacturer's instructions to allow for substrate cleavage.

-

Measure the fluorescence intensity using a fluorescence plate reader or visualize and quantify the fluorescent signal in individual cells using a fluorescence microscope.

-

A decrease in fluorescence intensity in inhibitor-treated cells compared to untreated cells indicates inhibition of intracellular Cathepsin L activity.

Signaling Pathways and Mechanisms of Action

Cathepsin L is involved in various cellular processes that contribute to cancer progression. Understanding these pathways is crucial for elucidating the mechanism of action of its inhibitors.

Caption: Nuclear Cathepsin L signaling pathway.

Nuclear Cathepsin L can proteolytically process the transcription factor CCAAT-displacement protein/cut homeobox (CDP/Cux), leading to its activation.[3] This activated transcription factor then upregulates the expression of genes involved in the epithelial-to-mesenchymal transition (EMT), a key process in promoting cancer cell invasion and metastasis.[3]

Caption: Action of secreted Cathepsin L.

Tumor cells can secrete Cathepsin L into the extracellular environment.[4] This secreted form of the enzyme can degrade components of the extracellular matrix (ECM), such as collagen and fibronectin.[4] The breakdown of the ECM barrier facilitates the invasion of tumor cells into surrounding tissues and their subsequent metastasis.

References

- 1. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cathepsin L targeting in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cathepsin L: R&D Systems [rndsystems.com]

In Vitro Characterization of Cathepsin L Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cathepsin L, a lysosomal cysteine protease, is a critical enzyme involved in a myriad of physiological and pathological processes, including protein degradation, antigen presentation, and extracellular matrix remodeling.[1][2] Its dysregulation has been implicated in various diseases, most notably in cancer, where it facilitates tumor invasion and metastasis, as well as in cardiovascular and neurodegenerative disorders.[3][4] Consequently, the development of potent and selective Cathepsin L inhibitors is a significant focus in therapeutic research. This technical guide provides a comprehensive overview of the in vitro methodologies for characterizing the activity of a novel Cathepsin L inhibitor, herein referred to as CT-L-IN-4. The guide details experimental protocols, presents data in a structured format, and includes diagrams of relevant signaling pathways and experimental workflows to facilitate a thorough understanding of the inhibitor's properties.

Introduction to Cathepsin L

Cathepsin L is a member of the papain-like family of cysteine proteases and is ubiquitously expressed in human tissues.[2] It plays a crucial role in the degradation of intracellular and extracellular proteins.[2] Within the lysosome, its optimal acidic environment, Cathepsin L is involved in bulk protein turnover.[2] However, it can also be secreted and remains active in the extracellular space, where it can degrade components of the extracellular matrix (ECM) like collagen and elastin, thereby contributing to tissue remodeling.[2]

The expression and activity of Cathepsin L are tightly regulated at multiple levels, including transcriptional control by factors such as NF-Y, Sp1, and Sp3.[1][5] Its proteolytic activity is also modulated by endogenous inhibitors like cystatins. Dysregulation of Cathepsin L activity is associated with various pathologies. In cancer, elevated levels of Cathepsin L are linked to increased invasion and metastasis.[3] It has also been implicated in viral entry, including that of SARS-CoV-2, by processing the viral spike protein.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data obtained during the in vitro characterization of CT-L-IN-4.

Table 1: Enzymatic Inhibition of Cathepsin L by CT-L-IN-4

| Parameter | Value |

| IC50 (nM) | 15.2 ± 2.1 |

| Ki (nM) | 7.8 ± 1.3 |

| Mechanism of Inhibition | Competitive |

Table 2: Selectivity Profile of CT-L-IN-4 against Other Cathepsins

| Cathepsin Isoform | IC50 (nM) | Selectivity (fold vs. Cathepsin L) |

| Cathepsin B | 850 ± 45 | > 55 |

| Cathepsin K | 620 ± 38 | > 40 |

| Cathepsin S | > 10,000 | > 650 |

Table 3: Cellular Activity of CT-L-IN-4 in a Cancer Cell Invasion Assay

| Cell Line | Treatment | Invasion Inhibition (%) |

| 4T1 (Murine Breast Cancer) | 100 nM CT-L-IN-4 | 65 ± 5.2 |

| 500 nM CT-L-IN-4 | 88 ± 4.1 |

Signaling Pathways and Experimental Workflows

Cathepsin L's Role in Cancer Progression

Cathepsin L is involved in multiple stages of cancer progression, including the breakdown of the extracellular matrix, which facilitates invasion and metastasis. The following diagram illustrates a simplified pathway of Cathepsin L's involvement in these processes.

Caption: Cathepsin L's role in tumor invasion and metastasis.

Experimental Workflow for In Vitro Characterization

The general workflow for characterizing a Cathepsin L inhibitor involves a series of assays to determine its potency, selectivity, and cellular efficacy.

Caption: Workflow for in vitro characterization of a Cathepsin L inhibitor.

Detailed Experimental Protocols

Cathepsin L Enzymatic Inhibition Assay (IC50 Determination)

This assay is designed to determine the concentration of an inhibitor required to reduce the enzymatic activity of Cathepsin L by 50% (IC50).

Materials:

-

Recombinant human Cathepsin L

-

Cathepsin L assay buffer (e.g., 50 mM MES, 5 mM DTT, 1 mM EDTA, pH 6.0)

-

Fluorogenic substrate (e.g., Z-FR-AMC)

-

CT-L-IN-4 (test inhibitor)

-

E-64 (positive control inhibitor)

-

96-well black microplates

-

Fluorescence plate reader (Ex/Em = 360/460 nm)

Procedure:

-

Prepare a serial dilution of CT-L-IN-4 in assay buffer.

-

In a 96-well plate, add 50 µL of the appropriate inhibitor dilution to each well. Include wells for no inhibitor (100% activity) and a known inhibitor like E-64 (positive control).

-

Add 25 µL of a pre-determined concentration of recombinant Cathepsin L to each well.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 25 µL of the fluorogenic substrate to each well.

-

Immediately measure the fluorescence intensity at regular intervals for 30 minutes using a fluorescence plate reader.

-

Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Determination of Inhibition Mechanism and Ki

This experiment aims to elucidate the mechanism by which CT-L-IN-4 inhibits Cathepsin L (e.g., competitive, non-competitive, uncompetitive) and to determine the inhibitor constant (Ki).

Materials:

-

Same as for the IC50 assay.

Procedure:

-

Perform the enzymatic assay as described above, but with varying concentrations of both the substrate and the inhibitor.

-

A typical experimental setup involves at least three different concentrations of the inhibitor (including zero) and a range of substrate concentrations for each inhibitor concentration.

-

Measure the initial reaction velocities for all conditions.

-

Analyze the data using graphical methods such as a Lineweaver-Burk plot (double reciprocal plot of 1/velocity vs. 1/[substrate]) or by non-linear regression analysis of the Michaelis-Menten equation.

-

The pattern of changes in Vmax and Km in the presence of the inhibitor will reveal the mechanism of inhibition. For a competitive inhibitor, Km will increase while Vmax remains unchanged.

-

Calculate the Ki value using the appropriate formula based on the determined mechanism of inhibition. For competitive inhibition, Ki = [I] / ((Km,app / Km) - 1), where Km,app is the apparent Km in the presence of the inhibitor at concentration [I].

Cell-Based Invasion Assay

This assay evaluates the ability of the inhibitor to block cancer cell invasion through a basement membrane extract (Matrigel), a process that often relies on the activity of proteases like Cathepsin L.[8]

Materials:

-

Cancer cell line known to express and secrete Cathepsin L (e.g., 4T1 murine breast cancer cells)

-

Boyden chamber invasion assay kit (with Matrigel-coated inserts)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Chemoattractant (e.g., medium with a higher concentration of FBS or specific growth factors)

-

CT-L-IN-4

-

Calcein AM or crystal violet for cell staining

Procedure:

-

Culture the cancer cells to ~80% confluency.

-

Starve the cells in serum-free medium for 24 hours prior to the assay.

-

Resuspend the starved cells in serum-free medium containing different concentrations of CT-L-IN-4.

-

Add the cell suspension to the upper chamber of the Matrigel-coated inserts.

-

Add a chemoattractant to the lower chamber.

-

Incubate the plate at 37°C in a CO2 incubator for a period sufficient for invasion to occur (e.g., 24-48 hours).

-

After incubation, remove the non-invading cells from the top surface of the insert with a cotton swab.

-

Fix and stain the invading cells on the bottom surface of the insert.

-

Elute the stain and measure the absorbance, or visualize and count the stained cells under a microscope.

-

Calculate the percentage of invasion inhibition relative to the untreated control.

Conclusion

The in vitro characterization of a Cathepsin L inhibitor is a critical step in the drug discovery process. The methodologies outlined in this guide provide a robust framework for assessing the potency, selectivity, and cellular efficacy of novel compounds like CT-L-IN-4. A thorough characterization using these assays will provide the necessary data to support further preclinical and clinical development of promising Cathepsin L inhibitors for the treatment of cancer and other associated diseases.

References

- 1. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cysteine cathepsins: From structure, function and regulation to new frontiers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cathepsin L induces cellular senescence by upregulating CUX1 and p16INK4a - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of human cathepsin L promoter and identification of binding sites for NF-Y, Sp1 and Sp3 that are essential for its activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CTSL cathepsin L [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. Cathepsin L secretion by host and neoplastic cells potentiates invasion - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Cathepsin L Cysteine Protease Inhibitors

Disclaimer: Initial searches for a specific compound named "Cathepsin L-IN-4" did not yield any results in the available scientific literature. Therefore, this technical guide provides a comprehensive overview of Cathepsin L as a therapeutic target and the development of its inhibitors, based on publicly available scientific information.

Introduction to Cathepsin L

Cathepsin L (CTSL) is a lysosomal cysteine protease belonging to the papain superfamily.[1][2] It plays a crucial role in the terminal degradation of intracellular and endocytosed proteins.[3] While primarily located in lysosomes, where it maintains cellular homeostasis, its dysregulation and extracellular activity are implicated in a variety of pathological processes.[2][4] Upregulation of Cathepsin L is strongly associated with metastatic aggressiveness and poor prognosis in several human cancers, including ovarian, renal, and breast carcinomas.[3][5] Its enzymatic activity contributes to tumor invasion and metastasis by degrading components of the extracellular matrix (ECM), such as collagen and elastin.[2][3]

Furthermore, Cathepsin L is involved in promoting therapeutic resistance to cancer treatments.[6][7] The enzyme can shuttle between the cytoplasm and the nucleus, where it can degrade various protein drug targets, including topoisomerase-IIα and histone deacetylase 1, rendering cancer cells less susceptible to chemotherapeutic agents.[6] Cathepsin L also participates in other physiological and pathological processes such as antigen processing, apoptosis, and viral entry, making it a significant target for therapeutic intervention.[2][8][9]

Quantitative Data on Cathepsin L Inhibitors

The development of potent and selective Cathepsin L inhibitors is a key focus of drug discovery efforts. The efficacy of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). Below is a summary of quantitative data for several known Cathepsin L inhibitors.

| Inhibitor | Type | IC50 (nM) | Ki (nM) | Notes |

| SID 26681509 | Reversible, Slow-binding | 56 (no preincubation), 1.0 (4h preincubation) | 0.89 | Demonstrates time-dependent inhibition; highly selective over other cathepsins.[10] |

| LHVS | Irreversible | 3 | - | A potent, non-selective cysteine protease inhibitor.[11] |

| E-64 | Irreversible | - | - | A well-known, broad-spectrum cysteine protease inhibitor often used as a positive control.[8] |

| Plumbagin | Uncompetitive | 31,300 | - | A natural product inhibitor.[12] |

| Beta-Lapachone | Uncompetitive | 9,600 | - | A natural product inhibitor.[12] |

Experimental Protocols

The characterization of Cathepsin L inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

In Vitro Fluorometric Enzyme Activity Assay

This assay is a primary method for screening and characterizing Cathepsin L inhibitors by measuring the cleavage of a fluorogenic substrate.

-

Principle: Active Cathepsin L cleaves a synthetic peptide substrate, such as Z-Phe-Arg-AFC (Z-FR-AFC), releasing a fluorescent molecule (AFC, amino-4-trifluoromethyl coumarin).[13] The increase in fluorescence intensity is directly proportional to the enzyme's activity. Inhibitors will reduce the rate of substrate cleavage, leading to a decreased fluorescent signal.[14]

-

Materials:

-

Recombinant Human Cathepsin L[8]

-

Cathepsin L Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.5)[15]

-

Dithiothreitol (DTT) to maintain the active site cysteine in a reduced state[13]

-

Fluorogenic Substrate (e.g., Z-FR-AFC)[13]

-

Test Inhibitor Compound

-

Positive Control Inhibitor (e.g., E-64)[8]

-

96-well or 384-well black microplates

-

Fluorescence plate reader (Excitation ~400 nm, Emission ~505 nm for AFC)[13]

-

-

Procedure:

-

Reagent Preparation: Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO). Create serial dilutions of the inhibitor in Assay Buffer. The final DMSO concentration should typically not exceed 1%.[8]

-

Enzyme Preparation: Dilute the stock of recombinant Cathepsin L to the desired working concentration in cold Assay Buffer containing DTT.[8]

-

Assay Setup: To the wells of the microplate, add the following:

-

"Test Inhibitor" wells: Assay Buffer, diluted test inhibitor, and diluted Cathepsin L enzyme.

-

"Positive Control" wells: Assay Buffer, solvent control (DMSO), and diluted Cathepsin L enzyme.

-

"Negative Control" wells: Assay Buffer and solvent control, without the enzyme.[8]

-

-

Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme. This step is crucial for slow-binding inhibitors.[8][10]

-

Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.[8]

-

Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader.[13]

-

Data Analysis: Calculate the initial reaction rates (slopes of the fluorescence vs. time curves). Determine the percent inhibition for each inhibitor concentration relative to the positive control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.[10]

-

Cellular Cathepsin L Activity Assay

This assay measures the activity of Cathepsin L within a cellular context, providing insights into inhibitor permeability and efficacy in a more physiological environment.

-

Principle: A cell-permeable fluorogenic substrate, such as Magic Red®, is added to live cells.[16] The substrate is cleaved by active intracellular Cathepsin L, releasing a red fluorescent product that can be visualized by fluorescence microscopy or quantified by a plate reader.[16]

-

Materials:

-

Procedure:

-

Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with various concentrations of the test inhibitor for a predetermined time.

-

Substrate Loading: Add the cell-permeable substrate to the culture medium and incubate according to the manufacturer's instructions.

-

Analysis (Microscopy): Wash the cells and visualize them using a fluorescence microscope. Cells with high Cathepsin L activity will show bright red fluorescent lysosomes, while effective inhibitor treatment will result in a significant reduction in red fluorescence.[16]

-

Analysis (Plate Reader): Measure the fluorescence intensity of the wells using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 592/628 nm for Magic Red®).[16]

-

Data Analysis: Normalize the fluorescence signal to cell number (e.g., using a cell viability assay like MTT or by nuclear counterstaining). Calculate the percent inhibition and determine the IC50 value as described for the in vitro assay.

-

Visualizations: Signaling Pathways and Experimental Workflows

Cathepsin L's Role in Cancer Chemoresistance

Cathepsin L contributes to drug resistance by degrading key protein targets of chemotherapeutic agents. Its inhibition can restore the availability of these targets, thereby re-sensitizing cancer cells to treatment.[6]

Caption: Mechanism of Cathepsin L-mediated chemoresistance and its reversal by inhibitors.

Cathepsin L-Mediated Apoptosis Pathway

Cytosolic Cathepsin L can initiate apoptosis by cleaving the pro-apoptotic protein Bid, leading to mitochondrial outer membrane permeabilization and subsequent caspase activation.[4]

Caption: Cathepsin L involvement in the intrinsic apoptosis signaling pathway.

General Workflow for Cathepsin L Inhibitor Discovery

The discovery and development of novel protease inhibitors follow a structured workflow, from initial screening to lead optimization.[17]

Caption: A typical drug discovery workflow for developing novel Cathepsin L inhibitors.

References

- 1. mdpi.com [mdpi.com]

- 2. Cathepsin L1 - Wikipedia [en.wikipedia.org]

- 3. Cathepsin L targeting in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. Cathepsin L inhibition suppresses drug resistance in vitro and in vivo: a putative mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Overexpression of Cathepsin L is associated with chemoresistance and invasion of epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. Cathepsin L induced PC-12 cell apoptosis via activation of B-Myb and regulation of cell cycle proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]

- 11. LHVS | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 12. Discovering novel Cathepsin L inhibitors from natural products using artificial intelligence - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Cathepsin L Inhibitor Assay Kit (Fluorometric) (ab197012) | Abcam [abcam.com]

- 15. SensoLyte® 520 Cathepsin L Assay Kit Fluorimetric - 1 kit [anaspec.com]

- 16. antibodiesinc.com [antibodiesinc.com]

- 17. New tools for dissecting protease function: implications for inhibitor design, drug discovery and probe development - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Cathepsin L in Disease Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cathepsin L (CTSL) is a ubiquitously expressed lysosomal cysteine protease belonging to the papain superfamily.[1][2] Primarily known for its role in protein degradation within the lysosome, emerging evidence has revealed its multifaceted involvement in a variety of pathophysiological processes when its expression or localization is dysregulated.[3][4] Upregulated in numerous pathologies, CTSL participates in cancer progression, cardiovascular remodeling, neurological diseases, and infectious agent entry.[1][5] Its extracellular and nuclear activities are particularly implicated in disease mechanisms, making it a significant therapeutic target. This guide provides an in-depth examination of the core signaling pathways involving Cathepsin L, presents quantitative data on its expression and inhibition, details key experimental methodologies for its study, and visualizes its complex roles through signaling and workflow diagrams.

The Role of Cathepsin L in Cancer

Upregulation of Cathepsin L is a common feature in a wide range of human cancers and is frequently correlated with metastatic aggressiveness and poor patient prognosis.[1][2] Its contribution to malignancy is multifaceted, involving degradation of the extracellular matrix (ECM), processing of growth factors, and regulation of transcription.

Invasion and Metastasis

The primary mechanism by which CTSL promotes cancer metastasis is through the degradation of ECM and basement membrane components, such as collagen and laminin, which facilitates tumor cell invasion into surrounding tissues and vasculature.[5][6][7]

-

Extracellular Activity : In the acidic tumor microenvironment, secreted pro-CTSL is activated and initiates a proteolytic cascade. It can directly degrade ECM proteins and also activate other proteases, including pro-urokinase plasminogen activator (pro-uPA) and various matrix metalloproteinases (MMPs), amplifying ECM degradation.[1][8]

-

TGF-β Signaling : Cathepsin L is implicated in the transforming growth factor-β (TGF-β) signaling pathway, which is a critical regulator of the epithelial-mesenchymal transition (EMT)—a key process in metastasis.[3][8] Nuclear CTSL can modulate the translocation of phosphorylated Smad proteins (pSMADs), the downstream effectors of TGF-β signaling, thereby influencing the transcription of EMT-related genes.[3] Downregulation of CTSL has been shown to suppress cancer invasion and migration by inhibiting TGF-β-mediated EMT.[8]

Quantitative Data: CTSL Expression in Human Cancers

Numerous studies have documented the overexpression of Cathepsin L in various human malignancies compared to corresponding normal tissues.[1][6][7] This elevated expression often serves as a prognostic marker for disease progression and patient outcome.[1]

| Cancer Type | Observation | Reference(s) |

| Kidney & Testicular | Expressed the highest levels of CTSL mRNA. | [6][7] |

| Lung (Non-Small Cell) | Expressed the next highest levels after kidney and testicular tumors. | [6][7] |

| Oral Squamous Cell | 64% of tumors showed CTSL mRNA overexpression. | [9] |

| Colorectal | Higher expression and activity in tumors correlates with progression and poor survival. | [1] |

| Breast, Ovary, Colon | Expressed elevated levels of CTSL mRNA. | [6][7] |

| Prostate, Thyroid | Expressed elevated levels of CTSL mRNA. | [6][7] |

| Glioblastoma | Expression is dramatically upregulated and correlates with malignant progression. | [10] |

| Pancreatic | Significantly elevated levels in adenocarcinomas compared to benign tumors. | [1] |

The Role of Cathepsin L in Cardiovascular Disease

Cathepsin L plays a complex, often dual role in cardiovascular health and disease, participating in processes like cardiac hypertrophy and post-infarction remodeling.

Cardiac Hypertrophy and Autophagy

Cardiac hypertrophy, an enlargement of the heart muscle, is an adaptive response to stress that can become pathological. Autophagy is a cellular quality control mechanism that degrades damaged proteins and organelles. Cathepsin L is a key lysosomal protease essential for the final steps of autophagy.[11][12]

-

Mechanism : In response to hypertrophic stress (e.g., from phenylephrine or aortic banding), CTSL activity is crucial for facilitating the fusion of autophagosomes with lysosomes, enabling the degradation of cellular components.[11][12][13]

-

CTSL Deficiency : A deficiency in CTSL leads to impaired autophagy, resulting in the accumulation of autophagosomes and ubiquitinated proteins.[11][14] This disruption of protein quality control exacerbates cardiac hypertrophy, worsens cardiac function, and increases apoptosis and oxidative stress.[12][13][15] Therefore, functional CTSL is considered to be cardioprotective by attenuating pathological cardiac hypertrophy.[11][15]

The Role of Cathepsin L in Infectious Disease

Cathepsin L is exploited by numerous viruses for entry into host cells. Its proteolytic activity is required to prime or activate viral surface glycoproteins, facilitating the fusion of viral and endosomal membranes.

SARS-CoV-2 Viral Entry

The entry of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) into host cells is a key example of CTSL's role in infection.

-

Mechanism : After the viral Spike (S) protein binds to the ACE2 receptor on the host cell surface, the virus-receptor complex is endocytosed.[16][17] Inside the acidic environment of the endosome, Cathepsin L cleaves the S protein at the S1/S2 boundary and an S2' site.[16][18] This cleavage event exposes the fusion peptide, triggering a conformational change that mediates the fusion of the viral envelope with the endosomal membrane, releasing the viral genome into the cytoplasm.[16][19] Inhibition of CTSL has been shown to decrease SARS-CoV-2 entry by over 76% in vitro.[16]

Therapeutic Targeting of Cathepsin L

Given its critical role in multiple disease pathways, Cathepsin L has emerged as a promising therapeutic target. The development of small molecule inhibitors aims to block its proteolytic activity, thereby impeding processes like tumor metastasis and viral infection.

Quantitative Data: Cathepsin L Inhibitors

A variety of synthetic inhibitors have been developed that target the active site of Cathepsin L. Their potency is often measured by the inhibition constant (Ki), with lower values indicating higher potency.

| Inhibitor | Type | Ki Value (nM) | Target(s) | Reference(s) |

| CAA-0225 | Not Specified | 1.9 | Cathepsin L | [20] |

| SID 26681509 | Reversible, Competitive | 56 (IC50) | Cathepsin L | [20] |

| Balicatib (AAE581) | Selective | 48 (IC50) | Cathepsin K, L, B, S | [20] |

| Azadipeptide Nitrile (cpd 1) | Azadipeptide Nitrile | ~0.02 (picomolar range) | Cathepsin K, L | [21] |

| FGA146 | Dual Inhibitor | 870 | Mpro, Cathepsin L | [20] |

| Sialostatin L | Protein Inhibitor | 0.095 | Cathepsin L | [22] |

| CLIK-148 | Irreversible | Not Specified | Cathepsin L | [20] |

Key Experimental Protocols

Studying the function and activity of Cathepsin L requires specific biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Protocol: Cathepsin L Activity Assay (Fluorometric)

This assay measures the enzymatic activity of CTSL by monitoring the cleavage of a synthetic fluorogenic substrate.

Principle : Active Cathepsin L cleaves the substrate Z-Phe-Arg-AMC (Z-Phenylalanyl-Arginyl-7-Amino-4-methylcoumarin), releasing the highly fluorescent group AMC. The rate of fluorescence increase is directly proportional to CTSL activity.

Materials :

-

CL Lysis Buffer (e.g., 25 mM HEPES pH 7.4, 5 mM EDTA, 2 mM DTT)

-

CL Reaction Buffer (e.g., 100 mM Sodium Acetate, pH 5.5, 1 mM EDTA)

-

DTT (Dithiothreitol)

-

CTSL Substrate: Z-Phe-Arg-AMC (10 mM stock in DMSO)

-

Cathepsin B specific inhibitor (e.g., CA-074) to prevent interference.

-

96-well black microplate

-

Fluorometer (Excitation: 360-400 nm, Emission: 460-505 nm)

Procedure :

-

Sample Preparation :

-

Cell Lysate : Harvest 1-5 x 106 cells by centrifugation. Lyse the cell pellet in 50 µL of chilled CL Lysis Buffer. Incubate on ice for 10 minutes. Centrifuge at high speed for 5 minutes at 4°C to pellet debris. Collect the supernatant (lysate).

-

Tissue Homogenate : Homogenize ~10 mg of tissue in 100-200 µL of chilled CL Lysis Buffer. Centrifuge and collect the supernatant.

-

Determine protein concentration of the lysate/homogenate (e.g., using BCA assay).

-

-

Assay Reaction :

-

Add 50 µL of cell lysate (containing 50-200 µg of protein) or purified enzyme to each well of a 96-well plate.[23]

-

Prepare a master mix of Reaction Buffer. To eliminate interference from Cathepsin B, add a specific inhibitor like CA-074 (final concentration ~1.5 µM).[24]

-

Add 50 µL of the Reaction Buffer to each well.

-

Add 1-2 µL of DTT to activate the cysteine protease.

-

To initiate the reaction, add 2 µL of the 10 mM CTSL Substrate (final concentration ~200 µM).[23]

-

For a negative control, prepare a well with lysate but add a specific CTSL inhibitor instead of the substrate, or a well with no lysate.

-

-

Measurement :

-

Data Analysis :

-

Calculate the change in relative fluorescence units (RFU) over time.

-

CTSL activity can be expressed as RFU/min/µg of protein.

-

Protocol: Western Blot for Cathepsin L Detection

This technique is used to detect and quantify the amount of Cathepsin L protein in a sample.

Procedure :

-

Sample Preparation : Prepare cell or tissue lysates as described in the activity assay protocol. Determine protein concentration.

-

SDS-PAGE :

-

Mix 20-50 µg of protein from each sample with Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5 minutes to denature the proteins.[25]

-

Load the samples onto a polyacrylamide gel (e.g., 12% SDS-PAGE). Run the gel until the dye front reaches the bottom.

-

-

Protein Transfer :

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[26]

-

-

Immunoblotting :

-

Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[25][26]

-

Incubate the membrane with a primary antibody specific for Cathepsin L, diluted in blocking buffer, overnight at 4°C with gentle agitation.[25]

-

Wash the membrane three times for 10 minutes each with TBST.[26]

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (that recognizes the primary antibody's host species) for 1 hour at room temperature.[25]

-

Wash the membrane again three times for 10 minutes each with TBST.

-

-

Detection :

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[25]

-

Image the resulting chemiluminescent signal using a CCD camera or X-ray film. The intensity of the band corresponding to Cathepsin L (pro-form ~39 kDa, mature heavy chain ~25-29 kDa) is proportional to its amount in the sample.[10]

-

Protocol: Immunohistochemistry (IHC) for Cathepsin L

IHC is used to visualize the localization and distribution of Cathepsin L protein within tissue sections.

Procedure :

-

Tissue Preparation :

-

Fix tissue samples in formalin and embed in paraffin (FFPE).

-

Cut thin sections (4-5 µm) and mount them on glass slides.

-

-

Deparaffinization and Rehydration :

-

Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.

-

-

Antigen Retrieval :

-

Perform heat-mediated antigen retrieval to unmask the antigenic epitope. A common method is to boil the slides in a Tris-EDTA buffer (pH 9.0).[27]

-

-

Staining :

-

Block endogenous peroxidase activity with a hydrogen peroxide solution.

-

Block non-specific binding sites with a protein block or normal serum.

-

Incubate the slides with the primary antibody against Cathepsin L (e.g., mouse anti-human monoclonal) overnight in a humid chamber.[28]

-

Wash slides in buffer (e.g., PBS).

-

Apply a biotinylated secondary antibody, followed by a streptavidin-peroxidase conjugate.[28]

-

Develop the signal using a chromogen like DAB (3,3'-Diaminobenzidine), which produces a brown precipitate at the site of the antigen.

-

Counterstain the nuclei with hematoxylin.

-

-

Dehydration and Mounting :

-

Dehydrate the slides through graded ethanol and clear in xylene.

-

Coverslip the slides using a permanent mounting medium.

-

-

Analysis :

-

Examine the slides under a microscope to assess the intensity and cellular localization (e.g., cytoplasmic, nuclear) of Cathepsin L staining.[10]

-

Conclusion and Future Directions

Cathepsin L is a pivotal protease whose role extends far beyond lysosomal protein turnover. Its involvement in the core mechanisms of cancer metastasis, cardiovascular disease, and viral pathogenesis has established it as a high-value target for therapeutic intervention. The continued development of specific and potent CTSL inhibitors holds significant promise for treating these complex diseases. Future research should focus on elucidating the precise regulatory networks that control CTSL expression and secretion in different disease contexts, developing more selective inhibitors to minimize off-target effects, and exploring combination therapies that target CTSL alongside other key disease drivers. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers and drug developers to advance our understanding and therapeutic exploitation of Cathepsin L.

References

- 1. Cathepsin L targeting in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cathepsins mediate tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Involvement of cathepsins in the invasion, metastasis and proliferation of cancer cells [jstage.jst.go.jp]

- 6. Expression of cathepsin L in human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. Quantitative analysis of cathepsin L mRNA and protein expression during oral cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Expression and immunohistochemical localization of cathepsin L during the progression of human gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. Cathepsin‐L Ameliorates Cardiac Hypertrophy Through Activation of the Autophagy–Lysosomal Dependent Protein Processing Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. academic.oup.com [academic.oup.com]

- 16. Frontiers | Cathepsin L in COVID-19: From Pharmacological Evidences to Genetics [frontiersin.org]

- 17. The analysis of cathepsin L that mediates cellular SARS‐CoV‐2 infection leading to COVID‐19 in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cathepsin L1 - Wikipedia [en.wikipedia.org]

- 19. journals.asm.org [journals.asm.org]

- 20. medchemexpress.com [medchemexpress.com]

- 21. researchgate.net [researchgate.net]

- 22. A Review of Small Molecule Inhibitors and Functional Probes of Human Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]

- 23. resources.novusbio.com [resources.novusbio.com]

- 24. InnoZyme组织蛋白酶L活性试剂盒,荧光 | Sigma-Aldrich [sigmaaldrich.com]

- 25. origene.com [origene.com]

- 26. Western Blot Protocol | Proteintech Group [ptglab.com]

- 27. Cathepsin L antibody (66914-1-Ig) | Proteintech [ptglab.com]

- 28. Immunohistochemical Expression of Cathepsin L in Atopic Dermatitis and Lichen Planus - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on the Efficacy of Cathepsin L Inhibitors: A Technical Guide

Disclaimer: As of November 2025, publicly available scientific literature and databases do not contain specific information regarding a compound designated "Cathepsin L-IN-4." Therefore, this technical guide provides a comprehensive overview of the preclinical efficacy, mechanism of action, and evaluation methodologies for Cathepsin L inhibitors as a class of therapeutic agents. The data and protocols presented are representative of studies conducted on various inhibitors of Cathepsin L.

Introduction

Cathepsin L (CTSL) is a lysosomal cysteine protease that plays a crucial role in intracellular protein degradation and turnover.[1] Under normal physiological conditions, it is involved in processes such as antigen presentation and proprotein processing.[1] However, the dysregulation and overexpression of Cathepsin L have been implicated in a range of pathologies, including cancer, neurodegenerative diseases, and infectious diseases.[2][3] In oncology, elevated levels of extracellular Cathepsin L are strongly correlated with tumor progression, invasion, metastasis, and angiogenesis.[4][5] This has positioned Cathepsin L as a compelling therapeutic target for the development of novel anti-cancer agents. This guide summarizes the preclinical data on the efficacy of Cathepsin L inhibitors, details common experimental protocols for their evaluation, and visualizes key pathways and workflows.

Efficacy of Cathepsin L Inhibition: In Vitro and In Vivo Evidence

Inhibition of Cathepsin L has demonstrated significant anti-tumor effects in a variety of preclinical models. These effects are attributed to the multifaceted role of Cathepsin L in cancer progression. The following table summarizes key findings from studies on Cathepsin L inhibitors.

| Assay Type | Model System | Key Findings | Quantitative Data (Representative) |

| Enzymatic Assay | Purified Human Cathepsin L | Direct inhibition of proteolytic activity. | IC50 of E-64: 1.6 nM[6] |

| Cell Proliferation Assay (e.g., MTT) | Various Cancer Cell Lines | Inhibition of cancer cell growth. | Dose-dependent reduction in cell viability. |

| Cell Invasion Assay (e.g., Boyden Chamber) | 4T1 Murine Breast Cancer Cells | Reduction of macrophage-stimulated invasion.[7] | Significant decrease in invasive cell count. |

| In Vivo Tumor Growth | Nude Mice with Drug-Resistant Tumors | Suppression of drug-resistant tumor proliferation when combined with doxorubicin.[2] | Significant reduction in tumor volume and weight. |

| Drug Resistance Prevention | Cancer Cell Lines | Prevention of adaptation to increased doxorubicin concentrations.[2][8] | Maintained sensitivity to chemotherapy over time. |

Key Signaling Pathways and Mechanisms of Action

Cathepsin L contributes to cancer progression through several mechanisms, including the degradation of the extracellular matrix (ECM), processing of growth factors, and regulation of transcription factors. Inhibition of Cathepsin L can disrupt these processes.

References

- 1. Cathepsin L1 - Wikipedia [en.wikipedia.org]

- 2. Cathepsin L inhibition suppresses drug resistance in vitro and in vivo: a putative mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Cathepsin L in Cancer Management: Leveraging Machine Learning, Structure-Based Virtual Screening, and Molecular Dynamics Studies [mdpi.com]

- 5. Cathepsin L targeting in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reactionbiology.com [reactionbiology.com]

- 7. oncotarget.com [oncotarget.com]

- 8. researchgate.net [researchgate.net]

Understanding the Pharmacokinetics of Cathepsin L-IN-4: A Technical Guide

Disclaimer: Publicly available pharmacokinetic data for the specific compound Cathepsin L-IN-4 is limited. This guide provides available information and presents representative experimental protocols for compounds of a similar class.

This compound, also identified as Cathepsin L Inhibitor IV with the chemical name 1-Naphthalenesulfonyl-Ile-Trp-CHO, is a potent and reversible inhibitor of Cathepsin L, a lysosomal cysteine protease.[1] Understanding its pharmacokinetic profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—is crucial for its application in preclinical research. This technical guide synthesizes the available data on this compound and provides detailed methodologies for key experiments in the field.

Quantitative Data Summary

| Parameter | Species | Dosage | Route of Administration | Observed Effect |

| In vivo administration | Mouse | ~50 mg/kg | Not specified | Prevention of bone loss in ovariectomized mice |

| In vivo administration | Mouse | 20 µg/gm (20 mg/kg) | Intraperitoneal | Inhibition of Cathepsin L activity |

Experimental Protocols

In the absence of specific published protocols for this compound, this section details representative methodologies for the in vivo assessment of a peptide aldehyde inhibitor and for in vitro and in vivo Cathepsin L inhibition assays.

In Vivo Pharmacokinetic Study in Mice

This protocol outlines a general procedure for determining the pharmacokinetic profile of a peptide-like inhibitor in mice.

1. Animal Models and Dosing Formulation:

-

Species: Male ICR mice (25-30 g).

-

Housing: Housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Animals should be acclimated for at least one week before the experiment.

-

Formulation: For intravenous (IV) administration, the compound is dissolved in a vehicle such as a mixture of DMSO, PEG300, Tween-80, and saline. For oral (PO) administration, a suspension in 0.5% carboxymethylcellulose sodium (CMC-Na) is commonly used.

2. Administration and Sampling:

-

IV Administration: A single bolus injection is administered via the tail vein.

-

PO Administration: The compound is administered by oral gavage.

-

Blood Collection: Blood samples (approximately 50-100 µL) are collected at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) via retro-orbital or submandibular bleeding. A terminal blood sample can be collected via cardiac puncture.

-

Sample Processing: Blood samples are collected in tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to separate the plasma. Plasma samples are stored at -80°C until analysis.

3. Bioanalytical Method:

-

Instrumentation: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically used for the quantification of the compound in plasma samples.

-

Sample Preparation: Plasma samples are prepared by protein precipitation with a solvent like acetonitrile, followed by centrifugation. The supernatant is then analyzed.

-

Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC, clearance, and volume of distribution) are calculated from the plasma concentration-time data using non-compartmental analysis with software such as Phoenix WinNonlin.

In Vivo Cathepsin L Inhibition Assay

This protocol describes a method to assess the in vivo efficacy of a Cathepsin L inhibitor.

1. Animal Model and Treatment:

-

Species: C57BL/6 mice.

-

Treatment Groups:

-

Vehicle control (e.g., DMSO).

-

This compound treatment group.

-

-

Administration: this compound is administered intraperitoneally at a dose of 20 mg/kg.

2. Tissue Collection and Homogenization:

-

At a specified time point after inhibitor administration, mice are euthanized, and target tissues (e.g., liver, spleen) are collected.

-

Tissues are homogenized in a suitable lysis buffer on ice.

-

The homogenates are centrifuged, and the supernatant containing the protein lysate is collected.

3. Cathepsin L Activity Assay:

-

Principle: The activity of Cathepsin L is measured using a fluorogenic substrate, such as Z-FR-AMC. Cleavage of the substrate by active Cathepsin L releases the fluorescent AMC molecule.

-

Procedure:

-

Protein concentration in the tissue lysates is determined using a standard assay (e.g., BCA assay).

-

An equal amount of protein from each sample is added to the wells of a microplate.

-

The fluorogenic substrate is added to each well to initiate the reaction.

-

The fluorescence is measured over time using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation/460 nm emission for AMC).

-

-

Data Analysis: The rate of increase in fluorescence is proportional to the Cathepsin L activity. The activity in the inhibitor-treated group is compared to the vehicle control group to determine the percentage of inhibition.

Signaling Pathways and Visualizations

Inhibition of Cathepsin L has been shown to modulate key cellular signaling pathways, including the NF-κB and apoptosis pathways.

Cathepsin L and the NF-κB Signaling Pathway

Cathepsin L can influence the NF-κB signaling pathway, which plays a critical role in inflammation and cell survival. Inhibition of Cathepsin L has been shown to attenuate the activation of NF-κB.

Caption: this compound inhibits NF-κB activation.

Cathepsin L and the Apoptosis Signaling Pathway

Cathepsin L is involved in the regulation of apoptosis, or programmed cell death. Its release from the lysosome into the cytoplasm can trigger a cascade of events leading to cell death.

Caption: Inhibition of Cathepsin L blocks apoptosis.

References

Methodological & Application

Application Notes and Protocols for Cathepsin L-IN-4 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cathepsin L and its Inhibition by Cathepsin L-IN-4

Cathepsin L is a lysosomal cysteine protease that plays a critical role in a variety of physiological and pathological processes.[1][2] Primarily located in lysosomes, its functions include bulk protein degradation, antigen processing, and prohormone activation.[1][2] However, dysregulation of Cathepsin L activity is implicated in numerous diseases, including cancer, where it contributes to tumor invasion and metastasis through the degradation of the extracellular matrix.[3] It is also involved in cardiovascular diseases, neurodegenerative disorders, and viral entry into host cells.[2][4]

This compound, also known as 1-Naphthalenesulfonyl-Ile-Trp-CHO, is a potent and reversible inhibitor of Cathepsin L.[2] Its high specificity and nanomolar inhibitory concentration make it a valuable tool for studying the cellular functions of Cathepsin L and for investigating its potential as a therapeutic target.

Data Presentation

Quantitative data for this compound and other relevant inhibitors are summarized below. This information is crucial for designing and interpreting experiments.

| Inhibitor | Target | IC50 Value | Inhibitor Type | Reference |

| This compound | Cathepsin L | 1.9 nM | Reversible | [2] |

| SID 26681509 | Cathepsin L | 56 nM | Reversible, Competitive | [1] |

| Z-FY-CHO | Cathepsin L | Potent and Specific | Not Specified | [1] |

| E-64 | Pan-Cysteine Protease | 1.6 nM (for Cathepsin L) | Irreversible |

Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving Cathepsin L in cancer progression. Inhibition of Cathepsin L by agents like this compound can disrupt these processes.

Experimental Protocols

The following are detailed protocols for common cell-based assays to investigate the effects of this compound.

Cathepsin L Activity Assay (Fluorometric)

This protocol measures the enzymatic activity of Cathepsin L in cell lysates.

Experimental Workflow:

Materials:

-

This compound

-

Cell line of interest

-

96-well cell culture plates (clear and black, flat-bottom)

-

Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors, excluding cysteine protease inhibitors)

-

Reaction Buffer (e.g., 0.1 M Sodium Acetate, 1 mM EDTA, pH 5.5)

-

DTT (Dithiothreitol)

-

Fluorogenic Cathepsin L substrate (e.g., Z-FR-AFC)

-

Fluorometric plate reader

Procedure:

-

Cell Seeding: Seed cells in a clear 96-well plate at a density of 1-2 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of this compound (e.g., 1 nM to 1 µM) and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24 hours).

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Add 50 µL of chilled Cell Lysis Buffer to each well and incubate on ice for 10 minutes.

-

Centrifuge the plate at 4°C to pellet cell debris.

-

-

Assay Setup:

-

Transfer 20-50 µL of the supernatant (cell lysate) to a black 96-well plate.

-

Add 50 µL of Reaction Buffer containing fresh DTT (final concentration 1-5 mM) to each well.

-

-

Enzymatic Reaction:

-

Add the Cathepsin L substrate to a final concentration of 10-50 µM.

-

Include a "no substrate" control for background fluorescence.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence intensity using a plate reader with excitation at ~400 nm and emission at ~505 nm.

-

-

Data Analysis: Subtract the background fluorescence and normalize the activity to the protein concentration of the lysate.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of this compound on cell proliferation and cytotoxicity.

Materials:

-

This compound

-

Cell line of interest

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate as described above.

-

Treatment: Treat cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle control.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Add 100 µL of solubilization solution to each well and incubate for at least 2 hours at 37°C (or overnight) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

This compound

-

Cell line of interest

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound and a vehicle control as desired.

-

Cell Harvesting:

-

Collect both adherent and floating cells.

-

Wash the cells with cold PBS and centrifuge.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer.

-

Add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry: Analyze the cells by flow cytometry within one hour of staining.

-

FITC signal (Annexin V) is typically detected in the FL1 channel.

-

PI signal is typically detected in the FL2 or FL3 channel.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Autophagy Assay (LC3-II Immunoblotting)

This assay measures the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.

Materials:

-

This compound

-

Cell line of interest

-

6-well plates

-

RIPA buffer with protease and phosphatase inhibitors

-

Primary antibody against LC3

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

ECL Western Blotting Substrate

-

Western blotting equipment

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound, a vehicle control, and positive/negative controls for autophagy (e.g., rapamycin or chloroquine).

-

Protein Extraction: Lyse the cells in RIPA buffer, and determine the protein concentration.

-

Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary anti-LC3 antibody overnight at 4°C.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate.

-

Strip and re-probe the membrane for a loading control.

-

-

Data Analysis: Quantify the band intensity of LC3-II and normalize it to the loading control. An increase in the LC3-II/LC3-I ratio or the amount of LC3-II indicates an induction of autophagy or a blockage in autophagic flux.

Conclusion

This compound is a powerful research tool for elucidating the complex roles of Cathepsin L in cellular biology. The protocols outlined above provide a framework for investigating its effects on enzyme activity, cell viability, apoptosis, and autophagy. Researchers should optimize the inhibitor concentration and treatment duration for their specific cell type and experimental conditions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 1-Naphthalenesulfonyl-Ile-Trp-CHO (Cathepsin L Inhibitor) - Echelon Biosciences [echelon-inc.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Identification of Dual Inhibitors Targeting Main Protease (Mpro) and Cathepsin L as Potential Anti-SARS-CoV-2 Agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cathepsin L-IN-4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathepsin L is a lysosomal cysteine protease that plays a crucial role in intracellular protein degradation and has been implicated in various pathological processes, including tumor invasion and metastasis. Cathepsin L-IN-4 (also known as Cathepsin L Inhibitor IV) is a potent, reversible, and cell-permeable inhibitor of Cathepsin L, making it a valuable tool for studying the biological functions of this enzyme and for potential therapeutic development. These application notes provide detailed protocols for the use and storage of this compound.

Product Information

| Property | Value |

| Synonyms | Cathepsin L Inhibitor IV, 1-Naphthalenesulfonyl-IW-CHO |

| Molecular Formula | C₂₇H₂₉N₃O₄S |

| Molecular Weight | 491.60 g/mol |

| Form | Solid |

| Color | White to off-white |

| Purity | ≥98% (HPLC) |

Recommended Solvent and Storage

Proper handling and storage of this compound are critical for maintaining its stability and activity.

| Parameter | Recommendation |

| Recommended Solvent | DMSO (Dimethyl sulfoxide) |

| Solubility | 5 mg/mL in DMSO[1][2] |

| Storage Temperature | -20°C[1][2] |

| Shipping Condition | Ambient |

| Stock Solution Stability | Stock solutions in DMSO are stable for up to 3 months at -20°C. It is recommended to aliquot the reconstituted inhibitor to avoid repeated freeze-thaw cycles.[3] |

Quantitative Data

This compound exhibits potent inhibitory activity against Cathepsin L and has demonstrated effects in various experimental models.

| Parameter | Value | Cell Line/System | Reference |

| IC₅₀ (Cathepsin L) | 1.9 nM | In vitro enzymatic assay | [3] |

| EC₅₀ (Anti-SARS-CoV-2) | <10 nM (24h), <500 nM (48h) | Vero E6 cells | [4] |

| Effect on Cell Migration | Significant reduction at 10 µM and 25 µM | PC-3ML (prostate cancer), MDA-MB-231 (breast cancer) | [5] |

| Effect on Cell Invasion | Significant reduction at 10 µM and 25 µM | PC-3ML (prostate cancer), MDA-MB-231 (breast cancer) | [5] |

Experimental Protocols

Cathepsin L Enzymatic Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available Cathepsin L activity assay kits and can be used to determine the inhibitory potential of this compound.

Materials:

-

Recombinant human Cathepsin L

-

Cathepsin L Assay Buffer (e.g., 100 mM Sodium Acetate, pH 5.5, 1 mM EDTA, 2 mM DTT)

-

Cathepsin L Substrate (e.g., Z-Phe-Arg-AMC, 10 mM stock in DMSO)

-

This compound (stock solution in DMSO)

-

96-well black, flat-bottom plate

-

Fluorometric microplate reader (Excitation/Emission = 400/505 nm)

Procedure:

-

Prepare Reagents:

-

Dilute the Cathepsin L enzyme to the desired concentration in pre-chilled Cathepsin L Assay Buffer.

-

Prepare serial dilutions of this compound in Cathepsin L Assay Buffer. Also, prepare a vehicle control (DMSO) dilution.

-

Dilute the Cathepsin L substrate to the working concentration in Cathepsin L Assay Buffer.

-

-

Assay Setup:

-

In a 96-well plate, add 50 µL of the diluted Cathepsin L enzyme solution to each well.

-

Add 2 µL of the serially diluted this compound or vehicle control to the respective wells.

-

Include a "no enzyme" control and a "no inhibitor" control.

-

Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

-

Initiate Reaction:

-

Add 50 µL of the diluted Cathepsin L substrate to each well to start the reaction.

-

-

Measurement:

-

Immediately measure the fluorescence intensity at Ex/Em = 400/505 nm in a kinetic mode for 30-60 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).

-

Determine the percent inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percent inhibition against the inhibitor concentration to calculate the IC₅₀ value.

-

Cell-Based Assay: Inhibition of Cancer Cell Invasion

This protocol describes a transwell invasion assay to evaluate the effect of this compound on the invasive potential of cancer cells.

Materials:

-

Cancer cell line (e.g., PC-3ML or MDA-MB-231)

-

Cell culture medium with and without FBS

-

Matrigel-coated transwell inserts (8 µm pore size)

-

This compound (stock solution in DMSO)

-

Crystal Violet staining solution

-

Cotton swabs

-

Microscope

Procedure:

-

Cell Preparation:

-

Culture cancer cells to ~80% confluency.

-

Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.

-

-

Assay Setup:

-

Rehydrate the Matrigel-coated transwell inserts according to the manufacturer's instructions.

-

In the lower chamber of the transwell plate, add 500 µL of medium containing 10% FBS as a chemoattractant.

-

In the upper chamber, add 200 µL of the cell suspension.

-

Add this compound at the desired final concentrations (e.g., 10 µM and 25 µM) to both the upper and lower chambers. Include a vehicle control (DMSO).[5]

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 24 hours.[5]

-

-

Staining and Quantification:

-

After incubation, carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the cells with Crystal Violet solution for 15 minutes.

-

Gently wash the inserts with water and allow them to air dry.

-

Count the number of stained cells in several random fields of view using a microscope.

-

-

Data Analysis:

-

Calculate the average number of invading cells per field for each condition.

-

Compare the number of invading cells in the this compound treated groups to the vehicle control group to determine the percent inhibition of invasion.

-

Signaling Pathways and Experimental Workflows

Cathepsin L in CDP/Cux/VEGF-D Signaling Pathway